molecular formula C12H22N6O9+2 B12084169 Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium

Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium

Cat. No.: B12084169
M. Wt: 394.34 g/mol
InChI Key: XKQFTGGURWUGHN-UHFFFAOYSA-N
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Description

Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium is a complex organic compound characterized by multiple hydroxyl groups and imino functionalities. This compound belongs to the class of glycosides, which are molecules consisting of a sugar moiety bound to another functional group via a glycosidic bond. The presence of multiple hydroxyl groups suggests its potential for various chemical reactions and applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium typically involves the following steps:

    Formation of the Sugar Moiety: The sugar moiety, such as glucose or galactose, is synthesized or extracted from natural sources.

    Glycosidic Bond Formation: The sugar moiety is then reacted with an appropriate imino compound under acidic or basic conditions to form the glycosidic bond.

    Functional Group Modification: The hydroxyl groups on the sugar moiety are modified to introduce additional functional groups, such as imino groups, through reactions like oxidation or substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The process typically includes:

    Extraction and Purification: Extraction of the sugar moiety from natural sources followed by purification using techniques like chromatography.

    Chemical Synthesis: Large-scale chemical synthesis involving the formation of glycosidic bonds and functional group modifications.

    Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imino groups can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines from imino groups.

    Substitution: Formation of substituted glycosides with various functional groups.

Scientific Research Applications

Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and imino groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Glycosides: Compounds with similar glycosidic bonds and sugar moieties.

    Imino Sugars: Compounds with imino groups attached to sugar moieties.

    Polyhydroxy Compounds: Compounds with multiple hydroxyl groups.

Uniqueness

Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium is unique due to its combination of multiple hydroxyl and imino groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O9/c13-17-15-1-3-5(19)7(21)9(23)11(25-3)27-12-10(24)8(22)6(20)4(26-12)2-16-18-14/h3-14,19-24H,1-2H2/q+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQFTGGURWUGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O9+2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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